molecular formula C8H9ClN2O3 B8053085 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No. B8053085
M. Wt: 216.62 g/mol
InChI Key: REQSOLQCDRTGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves the reduction of 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine to the corresponding amine, followed by the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Starting Materials
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine, Sodium borohydride, Hydrochloric acid, Methanol, Wate

Reaction
Step 1: Dissolve 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine in methanol., Step 2: Add a solution of sodium borohydride in water to the reaction mixture and stir for several hours at room temperature., Step 3: Quench the reaction by adding hydrochloric acid dropwise until the pH of the solution is acidic., Step 4: Filter the resulting solid and wash with water., Step 5: Dry the solid under vacuum to obtain 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine amine., Step 6: Dissolve the amine in hydrochloric acid and stir for several hours at room temperature., Step 7: Filter the resulting solid and wash with water., Step 8: Dry the solid under vacuum to obtain 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride.

properties

IUPAC Name

6-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQSOLQCDRTGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.